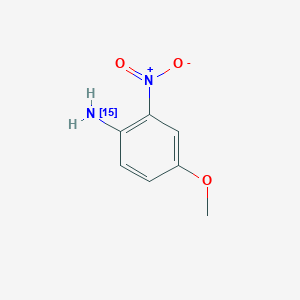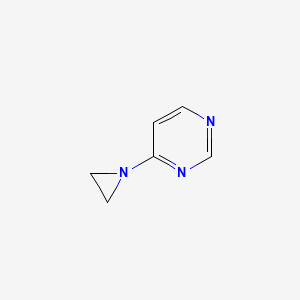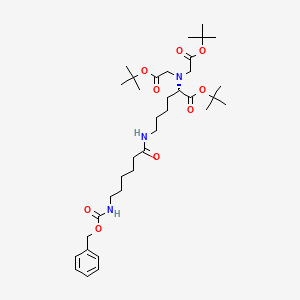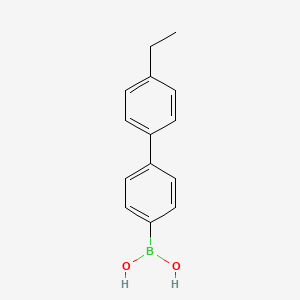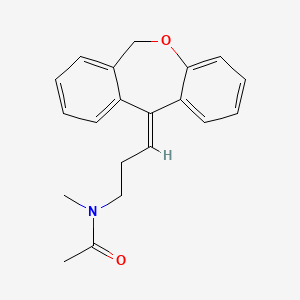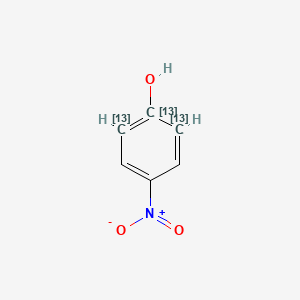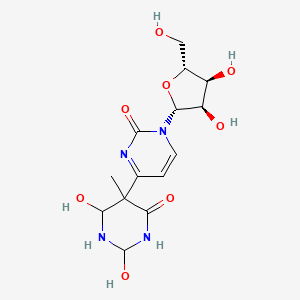
alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester is a synthetic organic compound known for its applications in various scientific fields It is characterized by its complex molecular structure, which includes acetyl and ethyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester typically involves multiple steps, starting from vanillylmandelic acid. The process includes acetylation and esterification reactions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The esterification step involves the reaction of the intermediate product with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in metabolic studies and as a tracer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic marker.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The acetyl and ethyl ester groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Vanillylmandelic Acid: A precursor in the synthesis of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester.
4-Hydroxy-3-methoxy-mandelic Acid Ethyl Ester: A structurally similar compound with different functional groups.
Alpha,4-Diacetoxy-3-methoxy-benzeneacetic Acid Ethyl Ester: Another related compound with similar applications.
Uniqueness
This compound is unique due to its specific combination of acetyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
ethyl 2-acetyloxy-2-(4-acetyloxy-3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPBIJSPHHIPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
